N-[(4-chlorophenyl)methyl]propanamide
Description
N-[(4-Chlorophenyl)methyl]propanamide is a propanamide derivative featuring a 4-chlorobenzyl group attached to the amide nitrogen. Its structure comprises a three-carbon backbone (propanamide) with a chlorine atom at the para position of the aromatic ring (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation. Its synthesis typically involves reacting 4-chlorobenzylamine with propanoyl chloride derivatives under controlled conditions .
Properties
CAS No. |
65608-82-4 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
PWBNDMWSJOLKMW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Impact of Substituents on Properties
| Substituent/Group | Effect on Properties | Example Compound |
|---|---|---|
| Para-chlorophenyl | Enhanced resonance stabilization, metabolic stability | This compound |
| Meta-chlorophenyl | Altered electronic effects, potential for varied bioactivity | N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide |
| α-Bromo | Increased reactivity for nucleophilic substitution | 2-Bromo-N-(4-chlorophenyl)propanamide |
| Quinoline moiety | DNA/enzyme interaction potential via planar aromaticity | N-[(4-Chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide |
Research Implications
The structural diversity of propanamide derivatives underscores their adaptability in drug discovery. Chlorine at the para position optimizes stability, while bromine or cyano groups enhance reactivity for further modification. Future studies should explore structure-activity relationships (SAR) to correlate substituents with biological efficacy, leveraging assays like the microculture tetrazolium method for cytotoxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
